molecular formula C37H35FeNP2 B1433840 (S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 406681-09-2

(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

Cat. No. B1433840
CAS RN: 406681-09-2
M. Wt: 611.5 g/mol
InChI Key: AUOSBYDSIIBHRJ-UHFFFAOYSA-N
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Description

“(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine” is a ligand used in the enantioselective vinylation of aldehydes .


Molecular Structure Analysis

The empirical formula of this compound is C37H35FeNP2 and its molecular weight is 611.47 .

Scientific Research Applications

Asymmetric Hydrogenation

This compound is utilized in the field of asymmetric hydrogenation , where it acts as a chiral ligand for transition metal complexes . These complexes are crucial for catalyzing the hydrogenation of various substrates, leading to the production of chiral molecules. This process is fundamental in creating pharmaceuticals and fine chemicals with high enantiomeric purity.

Redox Flow Batteries

In the development of redox flow batteries (RFBs) , functionalized ferrocenes, like the compound , serve as redox-active electrolytes . These batteries are part of large-scale energy storage systems that offer high reliability and safety. The compound’s ability to enhance solubility and stability in various solvents makes it a valuable component in both aqueous and non-aqueous RFBs.

Metal Complex Clusters

The compound’s ferrocenyl diphosphine structure makes it a candidate for forming metal complex clusters . These clusters have potential applications in materials science and nanotechnology, where they can be used to create new types of polymetallic aggregates and oligomers with unique electronic and magnetic properties.

Catalysis

Due to its phosphine groups, the compound can act as a catalyst in various chemical reactions . It can facilitate processes such as carbon-carbon bond formation, cross-coupling reactions, and other transformations that are pivotal in synthetic chemistry.

Medicinal Chemistry

In medicinal chemistry , compounds like MFCD05865220 can be used to synthesize new drugs . Their ability to bind with metals can lead to the creation of novel therapeutic agents, especially in the realm of anti-cancer and anti-microbial medications.

Organic Synthesis

This compound is also significant in organic synthesis as a ligand that can influence the stereochemistry of the resulting products . Its use in the synthesis of complex organic molecules is essential for advancing the field of organic chemistry.

Sensing and Detection

Functionalized ferrocenes are known for their electrochemical properties, which can be harnessed in sensing and detection technologies . They can be incorporated into sensors for detecting various biological and chemical substances, offering high sensitivity and selectivity.

Material Science

Lastly, in material science , the compound’s unique structure can contribute to the development of advanced materials . Its incorporation into polymers and other materials can enhance their properties, such as conductivity and stability, opening up new possibilities for high-tech applications.

Mechanism of Action

This compound can be used as an efficient ligand for asymmetric hydrogenation reactions .

properties

InChI

InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSBYDSIIBHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35FeNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 2
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 3
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 4
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 5
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 6
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

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